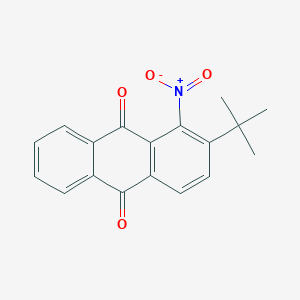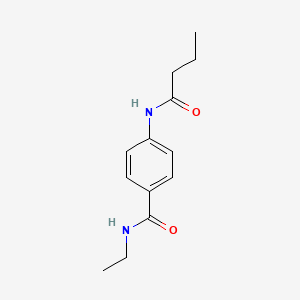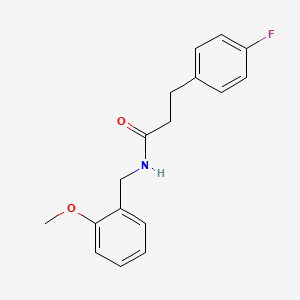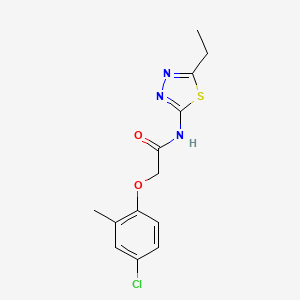
2-tert-butyl-1-nitroanthra-9,10-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butyl-1-nitroanthra-9,10-quinone (NQO1) is a synthetic molecule that has been widely used in scientific research due to its unique chemical properties. It is a redox-active compound that can undergo reversible one-electron reduction and oxidation, making it an important tool in studying redox signaling pathways.
作用機序
2-tert-butyl-1-nitroanthra-9,10-quinone undergoes reversible one-electron reduction and oxidation, making it an important tool in studying redox signaling pathways. It can act as a catalyst in the reduction of quinones and other electrophilic compounds, which can generate ROS. This compound can also reduce ROS, which can protect cells from oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and increase the sensitivity of cancer cells to chemotherapy. This compound can also protect cells from oxidative stress and reduce inflammation. In addition, this compound has been shown to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
One advantage of using 2-tert-butyl-1-nitroanthra-9,10-quinone in lab experiments is its redox-active properties, which make it a versatile tool for studying redox signaling pathways. However, the low yield of this compound and its potential toxicity at high concentrations can be limitations for lab experiments.
将来の方向性
There are several future directions for research involving 2-tert-butyl-1-nitroanthra-9,10-quinone. One area of interest is the development of this compound inhibitors as potential anticancer agents. Another area of interest is the role of this compound in neurodegenerative diseases, such as Alzheimer's disease. Additionally, there is potential for the use of this compound as a biomarker for oxidative stress and inflammation.
合成法
2-tert-butyl-1-nitroanthra-9,10-quinone can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-tert-butyl-1,4-benzoquinone, which is then converted to 2-tert-butyl-1,4-dihydroquinone. The final step involves the nitration of 2-tert-butyl-1,4-dihydroquinone to yield this compound. The overall yield of this compound is typically low, with a reported yield of around 10%.
科学的研究の応用
2-tert-butyl-1-nitroanthra-9,10-quinone has been widely used in scientific research as a redox-active compound. It has been used to study redox signaling pathways, oxidative stress, and cellular metabolism. This compound has also been used to investigate the role of reactive oxygen species (ROS) in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
IUPAC Name |
2-tert-butyl-1-nitroanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-18(2,3)13-9-8-12-14(15(13)19(22)23)17(21)11-7-5-4-6-10(11)16(12)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRKBHQVXQHRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(dimethylamino)sulfonyl]-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5233971.png)
![2-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5233981.png)
![ethyl {1-[({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)amino]cyclohexyl}acetate](/img/structure/B5233997.png)
![N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5234002.png)
![2-phenylethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234003.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5234006.png)
![10-bromo-3-(butylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5234022.png)
![1-ethyl-4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)pyridinium iodide](/img/structure/B5234028.png)
![6-(1-azocanylcarbonyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5234038.png)


![11-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234054.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5234061.png)